2-(Isoquinolin-1-yl)ethan-1-ol
Description
2-(Isoquinolin-1-yl)ethan-1-ol is an organic compound featuring an ethanol backbone substituted with an isoquinoline moiety at position 1 of the heterocyclic ring. Isoquinoline derivatives are widely studied for their biological activity and synthetic utility, particularly in pharmaceuticals and materials science.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-isoquinolin-1-ylethanol |
InChI |
InChI=1S/C11H11NO/c13-8-6-11-10-4-2-1-3-9(10)5-7-12-11/h1-5,7,13H,6,8H2 |
InChI Key |
UXBHGTXVTUQRDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of isoquinoline-1-carbaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran . Another method includes the reaction of isoquinoline with ethylene oxide under acidic conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of isoquinoline derivatives. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Isoquinoline-1-carboxylic acid.
Reduction: 2-(Isoquinolin-1-yl)ethanamine.
Substitution: 1-Nitroisoquinoline, 1-Bromoisoquinoline.
Scientific Research Applications
2-(Isoquinolin-1-yl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-1-yl)ethan-1-ol involves its interaction with various molecular targets. The isoquinoline ring can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties, as derived from the evidence:
Positional Isomerism in Isoquinoline Derivatives
- Electronic Effects: The position of the isoquinoline attachment (1-yl vs. 5-yl or 8-yl) alters electron density distribution. For example, 1-yl substitution may enhance resonance stabilization compared to 5-yl or 8-yl isomers due to proximity to the nitrogen atom .
- Steric Hindrance: 1-(Isoquinolin-8-yl)ethan-1-ol (CID 82575882) exhibits a collision cross-section influenced by the spatial arrangement of the 8-yl group, which may affect binding in biological systems .
Heterocyclic vs. Aromatic Substitutions
- Quinoline vs. Isoquinoline: Quinoline derivatives (e.g., 2-[(quinolin-2-yl)amino]ethan-1-ol) differ in nitrogen positioning, leading to distinct electronic profiles. Quinoline’s nitrogen at position 1 versus isoquinoline’s at position 2 alters dipole moments and solubility .
- Thiophene and Naphthalene Analogs : 2-(Thiophen-3-yl)ethan-1-ol (24) and 2-(naphthalen-1-yl)ethan-1-ol (25) demonstrate that electron-rich (thiophene) or extended π-systems (naphthalene) enhance reactivity in photochemical carbon–carbon bond scission reactions .
Functional Group Influence on Reactivity
- Amino Groups: Compounds like 2-(benzyl(methyl)amino)-ethan-1-ol undergo electrochemical oxidation to form oxazolidines, a pathway absent in non-aminated analogs .
- Halogen and Methoxy Substitutions : Bromine in 2-(4-bromo-2-methoxyphenyl)ethan-1-ol (23) increases molecular weight and polarizability, while methoxy groups donate electrons, stabilizing intermediates in synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
